Cas no 941878-79-1 (2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)

2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide structure
941878-79-1 structure
商品名:2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide
CAS番号:941878-79-1
MF:C24H20N2O5S
メガワット:448.491004943848
CID:5687080
PubChem ID:16935375

2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • F2407-0096
    • AKOS024646706
    • 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
    • 941878-79-1
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
    • 2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
    • 2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide
    • インチ: 1S/C24H20N2O5S/c27-24(25-13-17-10-11-21-22(12-17)31-16-30-21)15-26-14-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,25,27)
    • InChIKey: VFCFQDXTUFKZPA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(C1=CN(CC(NCC2=CC=C3C(=C2)OCO3)=O)C2C=CC=CC1=2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 448.10929292g/mol
  • どういたいしつりょう: 448.10929292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 763
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 95Ų

2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2407-0096-3mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2407-0096-20mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2407-0096-10μmol
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2407-0096-20μmol
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2407-0096-1mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2407-0096-25mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2407-0096-40mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2407-0096-5μmol
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2407-0096-5mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2407-0096-10mg
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
941878-79-1 90%+
10mg
$79.0 2023-05-16

2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide 関連文献

2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamideに関する追加情報

2-3-(Benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide: A Comprehensive Overview

The compound with CAS No. 941878-79-1, known as 2-3-(Benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which incorporates a benzenesulfonyl group, an indole moiety, and a benzodioxole fragment. These structural elements contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of indole-based compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the benzenesulfonyl group in this molecule suggests potential applications in modulating enzyme activity, as sulfonyl groups are often associated with bioisosteric replacements and improved pharmacokinetic profiles. Furthermore, the benzodioxole fragment is known to enhance the molecule's stability and solubility, making it a promising candidate for further exploration in preclinical studies.

One of the most intriguing aspects of this compound is its ability to interact with various biological targets. For instance, research has demonstrated that analogs of this molecule exhibit potent inhibitory activity against certain protein kinases, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases. The integration of the indole ring into its structure further enhances its potential to act as a scaffold for designing multi-target drugs.

From a synthetic standpoint, the construction of this compound involves a series of highly efficient coupling reactions and functional group transformations. The use of advanced methodologies, such as Suzuki-Miyaura cross-coupling and Stille coupling, has enabled chemists to assemble this complex molecule with high precision. These techniques not only ensure the scalability of the synthesis but also pave the way for the exploration of related compounds with diverse substituents.

In terms of biological evaluation, this compound has been subjected to extensive in vitro assays to assess its cytotoxicity, selectivity, and mechanism of action. Preliminary results indicate that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to elucidate its exact mode of action and to optimize its pharmacokinetic properties for in vivo testing.

Another area of interest lies in the exploration of this compound's metabolic stability and bioavailability. Given the complexity of its structure, understanding how it behaves within a biological system is crucial for determining its suitability as a drug candidate. Recent advancements in metabolomics and pharmacokinetics have provided valuable insights into optimizing such molecules for therapeutic applications.

Looking ahead, the development of 2-3-(Benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide represents a significant step forward in the design of novel therapeutic agents. Its unique combination of structural features positions it as a valuable tool for investigating complex biological systems and for addressing unmet medical needs.

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